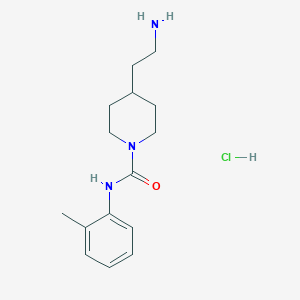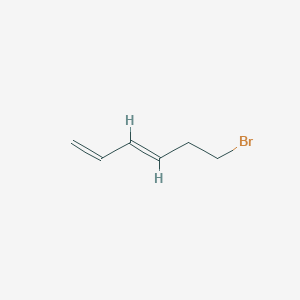
6-Bromohexa-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohexa-1,3-diene is an organic compound with the molecular formula C6H9Br. It belongs to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by the presence of a bromine atom attached to a six-carbon chain with conjugated double bonds at positions 1 and 3. It is widely used in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromohexa-1,3-diene typically involves the bromination of hexa-1,3-diene. One common method is the addition of bromine (Br2) to hexa-1,3-diene in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow bromination processes. These methods ensure consistent product quality and higher yields, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromohexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cycloaddition Reactions: It can participate in Diels-Alder reactions due to the presence of conjugated double bonds, forming six-membered rings.
Oxidation and Reduction Reactions: The double bonds can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Diels-Alder Reaction: Typically involves dienophiles like maleic anhydride under thermal conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the nucleophile, products such as alcohols, ethers, or amines can be formed.
Cycloaddition Products: Formation of cyclohexene derivatives.
Oxidation Products: Formation of diols or epoxides.
Reduction Products: Formation of alkanes or alkenes.
Applications De Recherche Scientifique
6-Bromohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromohexa-1,3-diene largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In Diels-Alder reactions, the conjugated double bonds participate in cycloaddition, forming new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simpler diene with two conjugated double bonds, used in the production of synthetic rubber.
1,3-Cyclohexadiene: A cyclic diene with similar reactivity in cycloaddition reactions.
Hexa-1,3-diene: The parent compound without the bromine atom, used in similar synthetic applications.
Uniqueness: 6-Bromohexa-1,3-diene is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides additional synthetic versatility. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
IUPAC Name |
(3E)-6-bromohexa-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEYAKZZSGJDFG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

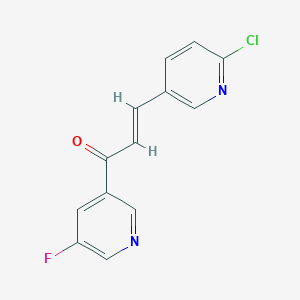
![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656712.png)
![2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide](/img/structure/B2656713.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2656714.png)
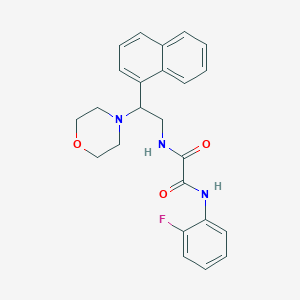
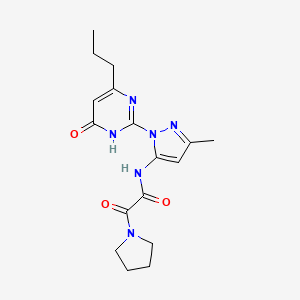

![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2656720.png)
![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)
![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)
